N-(NBD-Aminolauroyl)safingol
Overview
Description
N-(NBD-Aminolauroyl)safingol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a long-chain fatty acid derivative with a benzimidazole moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(NBD-Aminolauroyl)safingol typically involves multiple steps, starting with the preparation of the fatty acid derivative and the benzimidazole component. The fatty acid derivative can be synthesized through a series of reactions, including esterification, reduction, and hydroxylation. The benzimidazole component is usually prepared through a condensation reaction between o-phenylenediamine and a suitable carboxylic acid derivative, followed by nitration to introduce the nitro group.
The final step involves coupling the two components through an amide bond formation reaction, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
N-(NBD-Aminolauroyl)safingol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the fatty acid derivative can be oxidized to form ketones or carboxylic acids.
Reduction: The nitro group in the benzimidazole moiety can be reduced to an amino group.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and appropriate solvents.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated benzimidazole derivatives.
Scientific Research Applications
Chemistry: As a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigating its interactions with biological membranes and its potential as a bioactive molecule.
Medicine: Exploring its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Potential use in the development of new materials or as a component in specialized chemical formulations.
Mechanism of Action
The mechanism of action of N-(NBD-Aminolauroyl)safingol likely involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety may bind to active sites or allosteric sites on proteins, modulating their activity. The fatty acid derivative could facilitate membrane permeability or localization within lipid environments, enhancing its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-(NBD-Aminolauroyl)safingol shares structural similarities with other long-chain fatty acid derivatives and benzimidazole compounds.
- Similar compounds include N-[(2S,3S)-1,3-dihydroxyoctadecan-2-yl]-12-[(2H-benzimidazol-4-yl)amino]dodecanamide and N-[(2S,3S)-1,3-dihydroxyoctadecan-2-yl]-12-[(7-amino-2H-benzimidazol-4-yl)amino]dodecanamide.
Uniqueness
- The unique combination of a long-chain fatty acid derivative with a nitro-substituted benzimidazole moiety sets this compound apart from other similar compounds.
- This unique structure may confer distinct bioactive properties and potential applications in various fields.
Properties
IUPAC Name |
N-[(2S,3S)-1,3-dihydroxyoctadecan-2-yl]-12-[(7-nitro-2H-benzimidazol-4-yl)amino]dodecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H65N5O5/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-34(44)32(29-43)41-35(45)25-22-19-16-13-11-14-17-20-23-28-38-31-26-27-33(42(46)47)37-36(31)39-30-40-37/h26-27,32,34,38,43-44H,2-25,28-30H2,1H3,(H,41,45)/t32-,34-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUVRWVKCBYGAK-TWJUONSBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NCN=C12)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@@H]([C@H](CO)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NCN=C12)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H65N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60849533 | |
Record name | N-[(2S,3S)-1,3-Dihydroxyoctadecan-2-yl]-12-[(7-nitro-2H-benzimidazol-4-yl)amino]dodecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60849533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
659.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474943-07-2 | |
Record name | N-[(2S,3S)-1,3-Dihydroxyoctadecan-2-yl]-12-[(7-nitro-2H-benzimidazol-4-yl)amino]dodecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60849533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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